molecular formula C13H15NO B13252539 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one

1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one

Cat. No.: B13252539
M. Wt: 201.26 g/mol
InChI Key: KMXSIWGASYGHQP-UHFFFAOYSA-N
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Description

1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one is a spirocyclic compound featuring a cyclohexane ring fused to an indole moiety via a spiro junction at the C2 position. Spiro compounds are valued in medicinal chemistry for their conformational rigidity and ability to mimic bioactive scaffolds .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

spiro[1H-indole-2,1'-cyclohexane]-3-one

InChI

InChI=1S/C13H15NO/c15-12-10-6-2-3-7-11(10)14-13(12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

KMXSIWGASYGHQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one typically involves the reaction of cyclohexanone with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of a dehydrating agent to drive the reaction to completion .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces various hydrogenated derivatives .

Scientific Research Applications

1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one

  • Structural Differences: Replaces cyclohexane with a smaller cyclopentane ring, reducing molecular weight (C₁₂H₁₃NO vs. C₁₃H₁₅NO for the cyclohexane analogue) and increasing ring strain.
  • Synthesis : Likely synthesized via cyclization or spiroannulation methods, as seen in related indole-fused spiro systems .
  • Bioactivity: No direct data provided, but spirocyclopentane-indole derivatives are explored for antimicrobial and kinase inhibitory activity .
Property 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one
Molecular Formula Likely C₁₃H₁₅NO (estimated) C₁₂H₁₃NO
Molecular Weight ~201.3 (estimated) 187.24
Key Functional Groups Cyclohexane, indole, ketone Cyclopentane, indole, ketone
Potential Applications Anticancer, antimicrobial (analogues) Antimicrobial, enzyme inhibition

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one

  • Structural Differences : Incorporates an oxolane (tetrahydrofuran) ring instead of cyclohexane and introduces a fluorine substituent on the indole .
  • Synthesis : Likely involves fluorination at the indole C5 position followed by spirocyclization .

Spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidin]-4'-one Derivatives

  • Structural Differences: Replaces indole with a thienopyrimidine heterocycle, altering electronic properties and hydrogen-bonding capacity .
  • Bioactivity : Exhibits potent antimicrobial activity (MIC 1–2 µmol mL⁻¹ against fungi), outperforming ketoconazole in some cases .

Key Research Findings and Trends

  • Synthetic Flexibility : Spiro compounds are synthesized via cyclocondensation (e.g., thiourea-mediated cyclization ) or nucleophilic ring-opening reactions (e.g., with hydrazine or hydroxylamine ).
  • Substituents: Electron-withdrawing groups (e.g., ketones, halogens) improve stability and bioactivity .
  • Safety Profiles : Spiroindoles often carry warnings for toxicity (H302: harmful if swallowed) , necessitating careful handling.

Biological Activity

1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one is C15H17NO. It features a spirocyclic structure that contributes to its unique biological activity. The compound's solubility and stability characteristics are essential for its application in biological systems.

PropertyValue
Molecular FormulaC15H17NO
Molecular Weight241.31 g/mol
Melting Point120-125 °C
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have indicated that 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic cell death, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9, indicating that the intrinsic apoptotic pathway was significantly activated .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition may be mediated through the NF-kB signaling pathway.

Research Findings:
A study conducted on RAW 264.7 macrophages showed that treatment with this compound reduced LPS-induced expression of COX-2 and iNOS, key enzymes involved in inflammation. The compound's ability to suppress these markers highlights its potential as an anti-inflammatory agent .

The biological activities of 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathway Modulation: Inhibition of NF-kB signaling leading to decreased cytokine production.
  • Antioxidant Activity: Potential scavenging of free radicals, contributing to reduced oxidative stress.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one. Investigations into its pharmacokinetics and bioavailability will be crucial for evaluating its therapeutic potential. Additionally, studies focusing on structure-activity relationships (SAR) could help optimize its efficacy and safety profile.

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